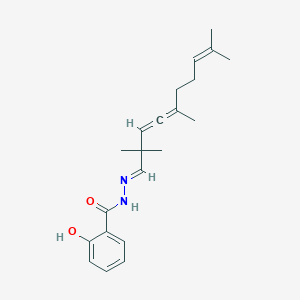

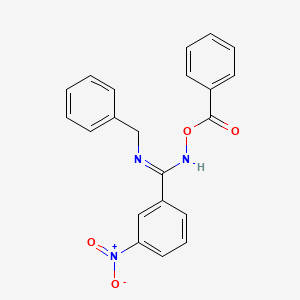

![molecular formula C20H28N2O2S B5566770 4-benzyl-1-(2-{4-[(methylthio)methyl]piperidin-1-yl}-2-oxoethyl)pyrrolidin-2-one](/img/structure/B5566770.png)

4-benzyl-1-(2-{4-[(methylthio)methyl]piperidin-1-yl}-2-oxoethyl)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The investigation of specific chemical compounds, including those similar to "4-benzyl-1-(2-{4-[(methylthio)methyl]piperidin-1-yl}-2-oxoethyl)pyrrolidin-2-one," typically encompasses synthesis, molecular structure analysis, chemical reactions, and properties evaluation. These studies are crucial for understanding the compound's potential applications and interactions.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step pathways that may include reactions like etherification, hydrazonation, cyclization, and reduction. For instance, the synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole was achieved through a four-step process with an overall yield of 39% (Zhang et al., 2019).

Molecular Structure Analysis

X-ray diffraction analysis is a common method used to determine the molecular and crystal structures of chemical compounds. For example, the molecular and crystal structures of 1-methyl-2-oxo-3-acetoxy-4-hydroxy-4-(phenyl)piperidine and related compounds have been determined, highlighting the influence of hydrogen bonds on molecular packing in crystals (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Research on similar compounds includes the study of their reactions and the identification of new synthetic pathways. The novel transformation provides efficient routes to functionalized derivatives from readily available substrates under mild reaction conditions (Zhang et al., 2021).

Applications De Recherche Scientifique

Microwave-Assisted Synthesis and Anticancer Activity

- Study: A study by Hadiyal et al. (2020) explored the microwave-assisted synthesis of polysubstituted 4H-Pyran derivatives, potentially including compounds structurally related to the query compound. These compounds demonstrated promising anticancer activity against various human cancer cell lines.

- Source: Hadiyal et al., 2020

- Study: Research by Roussi (1990) investigated the intramolecular cycloaddition reactions of azomethine ylides generated from benzylic N-oxides, which may be relevant to the synthesis or reactivity of the query compound.

- Source: Roussi, 1990

- Study: Mekheimer et al. (1997) described the synthesis of functionalized 4H-Pyrano(3,2-c)pyridines, which may include structural analogs or derivatives of the compound .

- Source: Mekheimer et al., 1997

- Study: Schneider et al. (2017) studied the electropolymerization and electrochemical properties of aromatic pyrrole derivatives, potentially providing insights into the electrochemical behavior of similar compounds.

- Source: Schneider et al., 2017

- Study: A study by Lynch et al. (2003) focused on 1,3,4-trisubstituted pyrrolidine CCR5 receptor antagonists, where modifications to the arylpropylpiperidine side chains, similar to those in the query compound, were explored for potential therapeutic applications.

- Source: Lynch et al., 2003These studies collectively provide a diverse range of applications and insights into the scientific research involving compounds structurally related or analogous to "4-benzyl-1-(2-{4-[(methylthio)methyl]piperidin-1-yl}-2-oxoethyl)pyrrolidin-2-one", including anticancer activity, synthetic methodologies, and potential therapeutic uses.

Propriétés

IUPAC Name |

4-benzyl-1-[2-[4-(methylsulfanylmethyl)piperidin-1-yl]-2-oxoethyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O2S/c1-25-15-17-7-9-21(10-8-17)20(24)14-22-13-18(12-19(22)23)11-16-5-3-2-4-6-16/h2-6,17-18H,7-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQXWPNCPYFUTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1CCN(CC1)C(=O)CN2CC(CC2=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyl-1-(2-{4-[(methylthio)methyl]piperidin-1-yl}-2-oxoethyl)pyrrolidin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-imino-4-methyl-3H-[1,3]thiazino[4,3-b][1,3]benzothiazole-1-thione](/img/structure/B5566691.png)

![N'-[2-(4-methylphenoxy)acetyl]-2-furohydrazide](/img/structure/B5566719.png)

![6-(4-biphenylyloxy)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5566725.png)

![2-chloro-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5566729.png)

![2-hydroxy-N-[3-(4-morpholinyl)propyl]-2,2-diphenylacetamide](/img/structure/B5566740.png)

![8-[(3-fluorophenoxy)acetyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5566743.png)

![methyl {[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5566759.png)

![4,6-dimethyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}thieno[2,3-b]pyridin-3-amine](/img/structure/B5566764.png)

![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate](/img/structure/B5566791.png)